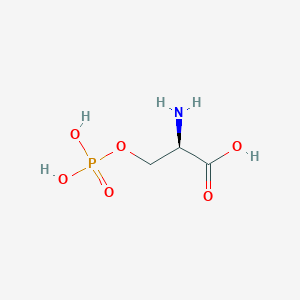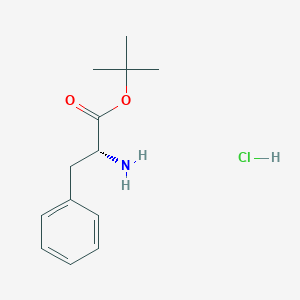
2-アミノヘキサン二酸
概要
説明
アミノアジピン酸は、2-アミノヘキサン二酸としても知られ、リジンの代謝において重要な役割を果たす有機化合物です。これは、リジン分解経路の中間体であり、さまざまな生化学プロセスに関与しています。 アミノアジピン酸は、糖尿病やその他の代謝性疾患のバイオマーカーとしての可能性が研究されています .
科学的研究の応用
アミノアジピン酸は、科学研究においていくつかの応用があります。
作用機序
アミノアジピン酸は、いくつかのメカニズムを通じてその効果を発揮します。
グルタミン酸輸送の阻害: グルタミン酸の輸送を阻害し、神経伝達やその他の細胞プロセスに影響を与える可能性があります.
グルコース恒常性の調節: アミノアジピン酸は、グルコースレベルを調節することが示されており、糖尿病や代謝性疾患に関連する研究において関連しています
類似の化合物との比較
アミノアジピン酸は、次のような他の類似の化合物と比較することができます。
グルタミン酸: 両方ともアミノ酸代謝に関与していますが、グルタミン酸は主に神経伝達物質です。
リジン: アミノアジピン酸はリジンの分解の中間体です。
アリルシン: アミノアジピン酸の直接的な酸化生成物であり、コラーゲンとエラスチンの架橋に関与しています。
独自性
アミノアジピン酸は、リジンの分解と代謝性疾患のバイオマーカーとしての潜在的な役割の両方において、独自の役割を果たします。 グルコース恒常性を調節し、グルタミン酸輸送を阻害する能力は、他のアミノ酸とは異なります .
類似の化合物
- グルタミン酸
- リジン
- アリルシン
生化学分析
Biochemical Properties
2-Aminohexanedioic acid is involved in the principal biochemical pathway of lysine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The compound is known to antagonize neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .
Cellular Effects
The cellular effects of 2-Aminohexanedioic acid are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Aminohexanedioic acid exerts its effects through various mechanisms. It is known to inhibit glutamate synthetase , a key enzyme in the metabolism of amino acids. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 2-Aminohexanedioic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-Aminohexanedioic acid can vary with different dosages in animal models
Metabolic Pathways
2-Aminohexanedioic acid is involved in the metabolic pathway of lysine It interacts with various enzymes and cofactors in this pathway
準備方法
合成経路と反応条件
アミノアジピン酸は、いくつかの方法で合成することができます。一般的な経路の1つは、リジンの酸化です。このプロセスには通常、次の手順が含まれます。
リジンの酸化: リジンは酸化されてアリルシンを生成します。
アミノアジピン酸への変換: アリルシンはさらに酸化されてアミノアジピン酸を生成します。
反応条件には、通常、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用し、制御された温度とpHレベルで行われます .
工業生産方法
工業的には、アミノアジピン酸は微生物発酵によって生産されます。特定の菌株の細菌または酵母は、遺伝子操作によってリジンを過剰生産するように設計されており、その後、酵素反応によってアミノアジピン酸に変換されます。 この方法は、効率性とコスト効率の良さから、大規模生産に適しています .
化学反応の分析
反応の種類
アミノアジピン酸は、次のようなさまざまな化学反応を起こします。
酸化: アミノアジピン酸は酸化されてアリルシンを生成することができます。
還元: アミノアジピン酸半アルデヒドを生成するために還元することができます。
置換: アミノアジピン酸は、アミノ基が他の官能基に置換される置換反応に関与することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アシル化剤。
主な生成物
アリルシン: 酸化によって生成されます。
アミノアジピン酸半アルデヒド: 還元によって生成されます。
置換誘導体: 置換反応によって生成されます
類似化合物との比較
Aminoadipic acid can be compared with other similar compounds such as:
Glutamic Acid: Both are involved in amino acid metabolism, but glutamic acid is primarily a neurotransmitter.
Lysine: Aminoadipic acid is an intermediate in the degradation of lysine.
Allysine: A direct oxidation product of aminoadipic acid, involved in cross-linking collagen and elastin.
Uniqueness
Aminoadipic acid is unique due to its dual role in both lysine degradation and its potential as a biomarker for metabolic disorders. Its ability to modulate glucose homeostasis and inhibit glutamate transport sets it apart from other amino acids .
Similar Compounds
- Glutamic Acid
- Lysine
- Allysine
特性
IUPAC Name |
2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862154 | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-32-5 | |
| Record name | α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoadipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOADIPIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural significance of 2-aminohexanedioic acid?
A: While 2-aminohexanedioic acid, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of 2-aminohexanedioic acid is a hydrolysis product of cephalosporin N, an antibiotic. []
Q2: How can soil bacteria be utilized for the optical resolution of 2-aminohexanedioic acid?
A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of 2-aminohexanedioic acid. []
Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?
A: Research indicates that soil bacteria can resolve various amino acids beyond 2-aminohexanedioic acid. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















